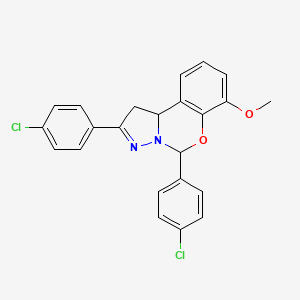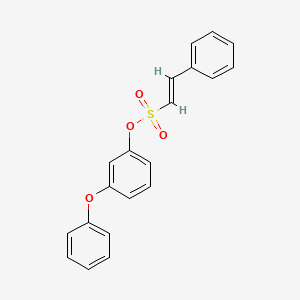
3-Methyl-2-butanone phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-butanone phenylhydrazone: is an organic compound with the molecular formula C11H16N2 It is a derivative of 3-methyl-2-butanone, where the carbonyl group is replaced by a phenylhydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-butanone phenylhydrazone can be synthesized through the reaction of 3-methyl-2-butanone with phenylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
3-Methyl-2-butanone+Phenylhydrazine→3-Methyl-2-butanone phenylhydrazone+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same reaction as described above, scaled up to industrial quantities. The reaction conditions may be optimized for higher yields and purity, and the product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylhydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Specific products depend on the oxidizing agent and conditions used.
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: 3-Methyl-2-butanone phenylhydrazone is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and other hydrazone derivatives.
Biology and Medicine: In medicinal chemistry, hydrazone derivatives, including this compound, are studied for their potential biological activities. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other materials. It is also employed as a reagent in analytical chemistry for the detection and quantification of carbonyl compounds.
Mechanism of Action
The mechanism of action of 3-methyl-2-butanone phenylhydrazone involves its interaction with various molecular targets, depending on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The exact pathways and targets can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
- 2-Butanone phenylhydrazone
- 3-Methyl-2-pentanone phenylhydrazone
- 3-Methyl-2-butanone oxime
Comparison: 3-Methyl-2-butanone phenylhydrazone is unique due to the presence of the phenylhydrazone group, which imparts specific chemical and biological properties. Compared to 2-butanone phenylhydrazone, it has an additional methyl group, which can influence its reactivity and biological activity. Similarly, 3-methyl-2-pentanone phenylhydrazone has a longer carbon chain, which can affect its physical properties and applications.
Properties
CAS No. |
6243-71-6 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-[(E)-3-methylbutan-2-ylideneamino]aniline |
InChI |
InChI=1S/C11H16N2/c1-9(2)10(3)12-13-11-7-5-4-6-8-11/h4-9,13H,1-3H3/b12-10+ |
InChI Key |
FMMTYPMNEMQQSY-ZRDIBKRKSA-N |
Isomeric SMILES |
CC(C)/C(=N/NC1=CC=CC=C1)/C |
Canonical SMILES |
CC(C)C(=NNC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)
![methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969371.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)


![5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969404.png)
![Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11969405.png)
![2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene](/img/structure/B11969411.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11969413.png)
![isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969416.png)
![(4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone](/img/structure/B11969423.png)
![(5E)-5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969429.png)
